1,1'-Bicyclopentene
Overview
Description
1,1’-Bicyclopentene is an organic compound with the molecular formula C₁₀H₁₄
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1’-Bicyclopentene can be synthesized through various methods. One common approach involves the dimerization of cyclopentadiene under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the bicyclic structure. Another method involves the use of transition metal catalysts to promote the coupling of cyclopentene derivatives .
Industrial Production Methods: In an industrial setting, the production of 1,1’-Bicyclopentene may involve continuous flow processes to ensure high yield and efficiency. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 1,1’-Bicyclopentene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxygenated derivatives.
Reduction: Reduction reactions can convert 1,1’-Bicyclopentene into saturated bicyclic compounds.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Diketones and other oxygenated derivatives.
Reduction: Saturated bicyclic compounds.
Substitution: Halogenated bicyclopentene derivatives.
Scientific Research Applications
1,1’-Bicyclopentene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioisostere in drug design, replacing phenyl rings in pharmaceutical compounds.
Medicine: Explored for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,1’-Bicyclopentene exerts its effects is primarily through its interaction with molecular targets and pathways. The compound’s unique bicyclic structure allows it to fit into specific binding sites on enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in biochemical pathways, influencing various physiological processes .
Comparison with Similar Compounds
Bicyclo[1.1.1]pentane: Another bicyclic compound with a similar structure but different chemical properties.
Cyclopentadiene: A precursor to 1,1’-Bicyclopentene and other bicyclic compounds.
1,1’-Bi(cyclopent-1-en-1-yl): A compound with a similar bicyclic structure but different functional groups.
Uniqueness: 1,1’-Bicyclopentene is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
1-(cyclopenten-1-yl)cyclopentene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14/c1-2-6-9(5-1)10-7-3-4-8-10/h5,7H,1-4,6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUARQURWMXSDAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(C1)C2=CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10340141 | |
Record name | 1,1'-Bicyclopentene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10340141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
934-02-1 | |
Record name | 1,1'-Bicyclopentene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10340141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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